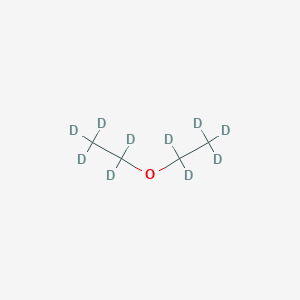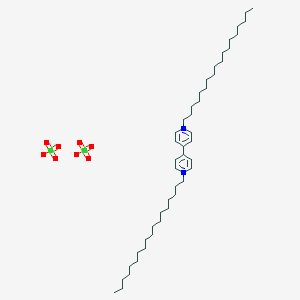
1,1'-Dioctadecyl-4,4'-bipyridinium diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'1,1'-Dioctadecyl-4,4'-bipyridinium diperchlorate', commonly known as 'viologen', is a chemical compound that has been widely used in scientific research. It is a redox-active compound that undergoes reversible oxidation and reduction reactions, making it a valuable tool in various fields of research.
Wirkmechanismus
The mechanism of action of 'viologen' involves the reversible oxidation and reduction of the compound. When 'viologen' is oxidized, it forms a radical cation that can undergo further reactions with other molecules. When it is reduced, it forms a radical anion that can also react with other molecules. The reversible nature of these reactions makes 'viologen' a valuable tool in various fields of research.
Biochemische Und Physiologische Effekte
'Viologen' has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to cell death. It has also been shown to have antibacterial and antifungal properties. However, the exact mechanisms by which 'viologen' exerts these effects are not fully understood and require further research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 'viologen' in lab experiments include its redox-active nature, which allows for reversible reactions to occur, and its ability to act as a mediator in electrochemical reactions. However, 'viologen' is also known to be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the diperchlorate salt of 'viologen' is hygroscopic and can absorb moisture from the air, which can affect its stability and reproducibility in experiments.
Zukünftige Richtungen
There are several future directions for research on 'viologen'. One area of interest is the development of new biosensors using 'viologen' as a fluorescent probe. Another area of interest is the use of 'viologen' in the development of new photovoltaic devices. Additionally, further research is needed to fully understand the mechanisms by which 'viologen' exerts its biochemical and physiological effects, which could lead to the development of new therapeutic agents.
Synthesemethoden
The synthesis of 'viologen' involves the reaction of 4,4'-bipyridine with two equivalents of octadecylamine in the presence of a strong acid catalyst. The resulting product is then treated with perchloric acid to form the diperchlorate salt. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
'Viologen' has been extensively used in scientific research due to its redox-active nature. It has been used as a mediator in electrochemical reactions, as a photosensitizer in photovoltaic devices, and as a fluorescent probe for detecting reactive oxygen species. It has also been used in the development of biosensors for detecting glucose, cholesterol, and other biomolecules.
Eigenschaften
CAS-Nummer |
126192-46-9 |
|---|---|
Produktname |
1,1'-Dioctadecyl-4,4'-bipyridinium diperchlorate |
Molekularformel |
C46H82Cl2N2O8 |
Molekulargewicht |
862.1 g/mol |
IUPAC-Name |
1-octadecyl-4-(1-octadecylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C46H82N2.2ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-47-41-35-45(36-42-47)46-37-43-48(44-38-46)40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2*2-1(3,4)5/h35-38,41-44H,3-34,39-40H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI-Schlüssel |
MDOXEKFXLCHCDC-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Piktogramme |
Oxidizer; Irritant |
Synonyme |
1,1'-DIOCTADECYL-4,4'-BIPYRIDINIUM DIPERCHLORATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



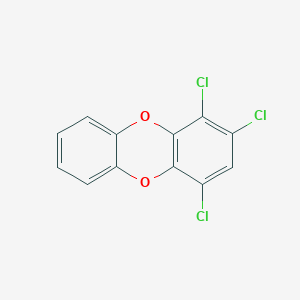
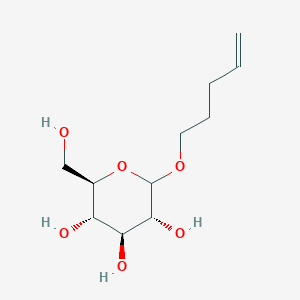
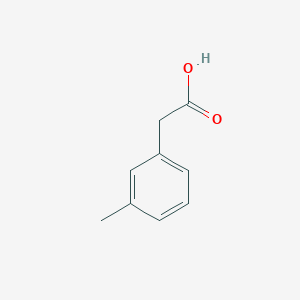
![Benzo[e]pyrene-d12](/img/structure/B167089.png)
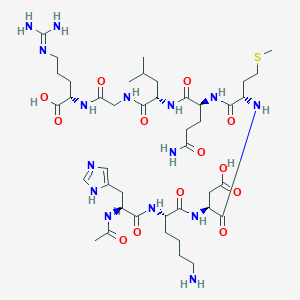
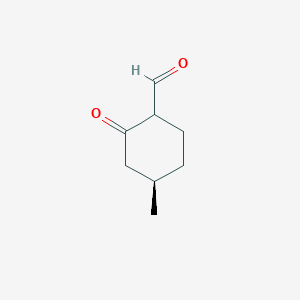


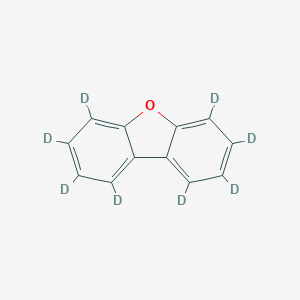
![1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B167108.png)
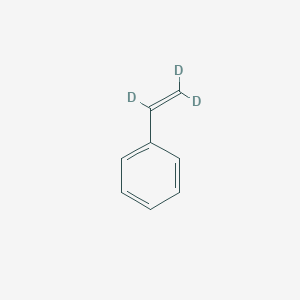
![Benzo[b]fluoranthene-d12](/img/structure/B167111.png)
![Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12](/img/structure/B167113.png)
